molecular formula C10H13BO5 B8287080 4-(4-Boronophenoxy)-butyric acid

4-(4-Boronophenoxy)-butyric acid

Cat. No. B8287080
M. Wt: 224.02 g/mol
InChI Key: AURWHSVMMOQHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Boronophenoxy)-butyric acid is a useful research compound. Its molecular formula is C10H13BO5 and its molecular weight is 224.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Boronophenoxy)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Boronophenoxy)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13BO5

Molecular Weight

224.02 g/mol

IUPAC Name

4-(4-boronophenoxy)butanoic acid

InChI

InChI=1S/C10H13BO5/c12-10(13)2-1-7-16-9-5-3-8(4-6-9)11(14)15/h3-6,14-15H,1-2,7H2,(H,12,13)

InChI Key

AURWHSVMMOQHGL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCCCC(=O)O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A resealable tube was charged with 4-(4-bromophenoxy)butyric acid (259 mg, 1.0 mmol), 5,5,5′,5′-Tetramethyl-[2,2′]bi[[1,3,2]dioxaborinanyl] (249 mg, 1.1 mmol), potassium acetate (245 mg, 2.5 mmol), and DMSO (2 mL). The resulting orange suspension was deoxygenated by sparging with nitrogen gas. Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (30 mg, 0.041 mmol) was added, and the tube was sealed tightly and heated at 80° C. overnight. Hydrochloric acid (1N) was added, and the mixture was extracted with EtOAc (2×), washed with water (2×) and brine (1×), and dried (MgSO4). The organic layer was concentrated in vacuo and the residue purified by flash chromatography (0 to 15% MeOH in DCM) to give the 2,2-dimethyl-1,3-propanediol boronic ester of 1A. This material was dissolved in diethyl ether and washed with NaOH (2 N, 2×). The aqueous layers were washed with diethyl ether, combined, and acidified to pH 4 with hydrochloric acid (6 N). The resulting solid precipitate was collected by filtration to afford 1A (210 mg, 94%) as a beige solid. 1H NMR (400 MHz, CD3OD) δ 2.06 (m, 2H), 2.48 (t, J=7.5 Hz, 2H), 4.02 (t, J=6.6 Hz, 2H), 6.88 (br s, 2H), 7.62 (br d, 2H).
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
30 mg
Type
catalyst
Reaction Step Three

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